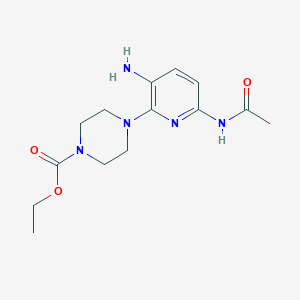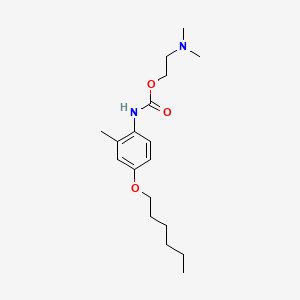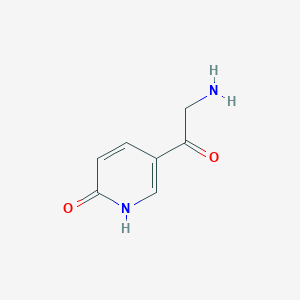
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an acetylamino and aminopyridinyl group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the iodination of 2-aminopyridine to generate 2-amino-5-iodopyridine, followed by a coupling reaction with piperazine to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and efficient. The process generally involves the same synthetic routes as laboratory methods but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using Pd/C is a common method for reducing nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can be performed using reagents like iodine and bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Solvents: Ethanol, water, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 4-(6-Aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
75167-24-7 |
|---|---|
Molecular Formula |
C14H21N5O3 |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
ethyl 4-(6-acetamido-3-aminopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N5O3/c1-3-22-14(21)19-8-6-18(7-9-19)13-11(15)4-5-12(17-13)16-10(2)20/h4-5H,3,6-9,15H2,1-2H3,(H,16,17,20) |
InChI Key |
UDVGWVUGMCOVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC(=N2)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)




![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)


![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
